(4-Chlorophenyl)(3-fluorophenyl)methanone

描述

属性

IUPAC Name |

(4-chlorophenyl)-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFXBQVRZOTUNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550316 | |

| Record name | (4-Chlorophenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46698-36-6 | |

| Record name | (4-Chlorophenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties of (4-Chlorophenyl)(3-fluorophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the diaryl ketone, (4-Chlorophenyl)(3-fluorophenyl)methanone. This document is intended to serve as a technical resource for professionals in research and development, particularly those engaged in medicinal chemistry and materials science.

Introduction: The Significance of Halogenated Benzophenones

Benzophenone and its derivatives are a critical class of compounds, recognized for their diverse applications ranging from photoinitiators in polymer chemistry to their role as versatile scaffolds in medicinal chemistry.[1][2] The introduction of halogen substituents, such as chlorine and fluorine, onto the phenyl rings can significantly modulate the molecule's electronic properties, lipophilicity, metabolic stability, and biological activity.[3] This strategic halogenation is a key tool for medicinal chemists in the design of novel therapeutic agents.[1] (4-Chlorophenyl)(3-fluorophenyl)methanone, a member of this class, presents a unique combination of substituents that warrants detailed investigation for its potential utility in drug discovery and materials science.

Molecular Structure and Identification

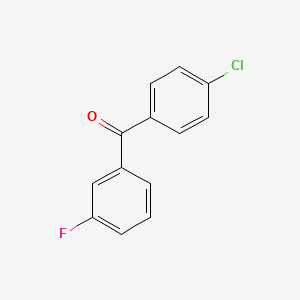

(4-Chlorophenyl)(3-fluorophenyl)methanone is an unsymmetrical diaryl ketone. Its structure consists of a central carbonyl group bonded to a 4-chlorinated phenyl ring and a 3-fluorinated phenyl ring.

Systematic Identification:

| Identifier | Value |

| IUPAC Name | (4-Chlorophenyl)(3-fluorophenyl)methanone |

| Molecular Formula | C₁₃H₈ClFO |

| Molecular Weight | 234.65 g/mol |

| CAS Number | 46698-36-6 |

Structural Representation:

Figure 1: Chemical structure of (4-Chlorophenyl)(3-fluorophenyl)methanone.

Physicochemical Properties

While specific experimental data for (4-Chlorophenyl)(3-fluorophenyl)methanone is not extensively reported in publicly available literature, properties can be estimated based on closely related analogues such as benzophenone and its mono-halogenated derivatives.

Table of Estimated and Known Physical Properties:

| Property | (4-Chlorophenyl)(3-fluorophenyl)methanone (Estimated) | Benzophenone (Reference)[4] | 4-Chlorobenzophenone (Reference)[5] |

| Physical State | White to off-white crystalline solid | White crystalline solid[4] | White solid[5] |

| Melting Point (°C) | 70 - 90 | 48.5[6] | 73 - 75 |

| Boiling Point (°C) | > 300 | 305.4[6] | 327 |

| Solubility | Soluble in common organic solvents (e.g., acetone, chloroform, ethanol); Insoluble in water. | Insoluble in water; soluble in organic solvents.[4] | Insoluble in water. |

The introduction of a chlorine atom generally increases the melting and boiling points compared to the parent benzophenone, while the fluorine atom's effect can be more variable. The overall polarity and crystal lattice packing forces will determine the final melting point.

Synthesis and Purification

The most common and industrially scalable method for the synthesis of unsymmetrical diaryl ketones like (4-Chlorophenyl)(3-fluorophenyl)methanone is the Friedel-Crafts acylation .[7][8]

Figure 2: General workflow for the synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanone.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a general procedure for the synthesis of unsymmetrical diaryl ketones.[9]

Materials:

-

Fluorobenzene

-

4-Chlorobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Hydrochloric acid (HCl, dilute aqueous solution)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of fluorobenzene (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous aluminum chloride (1.2 equivalents) portion-wise.

-

Allow the mixture to stir at 0 °C for 15 minutes.

-

Slowly add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude (4-Chlorophenyl)(3-fluorophenyl)methanone can be purified by recrystallization from a suitable solvent system such as ethanol/water or hexane/ethyl acetate, or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[9]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.2-7.9 ppm). The protons on the 4-chlorophenyl ring will likely appear as two doublets (an AA'BB' system), while the protons on the 3-fluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon (δ ~195 ppm). The aromatic region will display 12 distinct signals, with the carbons directly bonded to chlorine and fluorine showing characteristic shifts. The carbon-fluorine coupling constants (J-coupling) will be observable for the carbons of the 3-fluorophenyl ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the range of 1650-1670 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic rings (~3000-3100 cm⁻¹), C=C stretching of the aromatic rings (~1400-1600 cm⁻¹), and C-Cl and C-F stretching vibrations.

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 234, with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom. Fragmentation would likely involve the loss of CO, Cl, and F, as well as the formation of benzoyl-type fragment ions.

Reactivity and Chemical Behavior

The chemistry of (4-Chlorophenyl)(3-fluorophenyl)methanone is primarily dictated by the reactivity of the carbonyl group and the aromatic rings.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, to form tertiary alcohols.[12]

-

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the carbonyl group and the halogen substituents deactivates the aromatic rings towards further electrophilic substitution. However, under forcing conditions, substitution may occur, directed by the existing substituents.

Applications in Research and Drug Development

Halogenated benzophenones are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] While specific studies on (4-Chlorophenyl)(3-fluorophenyl)methanone are limited, its structural motifs are present in compounds with various pharmacological properties.

-

Anticancer and Anti-proliferative Agents: Many benzophenone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3] The presence of chloro and fluoro groups can enhance these activities.

-

Anti-inflammatory Agents: The benzophenone scaffold has been explored for the development of novel anti-inflammatory drugs.[1]

-

Antimicrobial and Antiviral Activity: Halogenated aromatic compounds are known to possess antimicrobial properties, and benzophenone derivatives have been investigated as potential anti-HIV agents.[1]

The specific substitution pattern of (4-Chlorophenyl)(3-fluorophenyl)methanone makes it a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. Its physicochemical properties, influenced by the chloro and fluoro substituents, can be advantageous for optimizing pharmacokinetic profiles of lead compounds.

Safety and Handling

As with any chemical compound, (4-Chlorophenyl)(3-fluorophenyl)methanone should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

(4-Chlorophenyl)(3-fluorophenyl)methanone is a halogenated diaryl ketone with significant potential as a building block in medicinal chemistry and materials science. Its synthesis is readily achievable through established methods like the Friedel-Crafts acylation. While comprehensive experimental data for this specific isomer is not widely available, its chemical properties and reactivity can be reliably predicted based on the behavior of related compounds. The unique combination of chloro and fluoro substituents offers opportunities for fine-tuning the biological and physical properties of novel compounds, making it a molecule of interest for further investigation by researchers in drug discovery and development.

References

-

SpectraBase. (4-Chlorophenyl)phenylmethanone - Optional[1H NMR] - Chemical Shifts. [Link]

-

PubChem. 4-Chlorobenzophenone. [Link]

-

Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]

-

Organic Chemistry Portal. Unsymmetrical Diaryl Ketones from Arenes. [Link]

-

Copies of 1H, 13C, 19F NMR spectra. [Link]

-

University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link]

-

ACS Publications. Programmable Strategies for the Conversion of Aldehydes to Unsymmetrical (Deuterated) Diarylmethanes and Diarylketones. [Link]

-

The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

-

National Institutes of Health. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. [Link]

-

National Institutes of Health. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. [Link]

-

National Institutes of Health. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

-

Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]

-

NIST WebBook. Methanone, (4-chlorophenyl)phenyl-. [Link]

-

The Royal Society of Chemistry. Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. [Link]

-

ChemRxiv. C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. [Link]

-

PubChem. (4-Chlorophenyl)phenylmethane. [Link]

-

NIST WebBook. Methanone, (4-chlorophenyl)phenyl-. [Link]

-

SpectraBase. (3-Fluorophenyl)-[4-[4-(phenylsulfonyl)piperazin-1-yl]phenyl]methanone - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. (2-(4-Chlorophenyl)cyclopropyl)(4-fluorophenyl)methanone - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Wikipedia. Benzophenone. [Link]

-

National Center for Biotechnology Information. BENZOPHENONE. [Link]

-

PubChem. Benzophenone. [Link]

-

NIST WebBook. Methanone, (4-chlorophenyl)phenyl-. [Link]

-

The Royal Society of Chemistry. NMR Spectra of Products. [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

- 3. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzophenone | 119-61-9 [chemicalbook.com]

- 5. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Unsymmetrical Diaryl Ketones from Arenes [organic-chemistry.org]

- 8. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Friedel-Crafts Acylation [www1.udel.edu]

- 10. spectrabase.com [spectrabase.com]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

(4-Chlorophenyl)(3-fluorophenyl)methanone structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (4-Chlorophenyl)(3-fluorophenyl)methanone

Abstract: This technical guide provides a comprehensive framework for the unambiguous structure elucidation of (4-chlorophenyl)(3-fluorophenyl)methanone, a halogenated benzophenone derivative of interest in synthetic and medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It details the strategic integration of multiple analytical techniques, emphasizing the causality behind experimental choices and the principles of data interpretation. By synthesizing data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and extensive Nuclear Magnetic Resonance (NMR) analysis, this guide establishes a self-validating workflow for confirming the molecular structure with the highest degree of confidence.

Introduction: The Rationale for Rigorous Elucidation

(4-Chlorophenyl)(3-fluorophenyl)methanone is a diaryl ketone featuring two distinct halogen-substituted phenyl rings. Such compounds are pivotal building blocks in organic synthesis, often serving as precursors for more complex molecules in agrochemical and pharmaceutical research.[1] The precise arrangement of the chloro- and fluoro-substituents on the aromatic rings is critical, as even minor positional changes (isomerism) can drastically alter the molecule's chemical reactivity, biological activity, and toxicological profile.

Therefore, an unequivocal confirmation of its structure is not merely an academic exercise but a foundational requirement for any further research or development. This guide presents a multi-faceted analytical approach, demonstrating how overlapping, complementary techniques provide a robust and definitive structural proof.

Foundational Analysis: Molecular Mass and Formula

The first step in any structure elucidation is to determine the molecular formula.[2] High-resolution mass spectrometry (HRMS) is the primary tool for this purpose, providing a highly accurate mass measurement that allows for the calculation of the elemental composition.

Mass Spectrometry (MS)

Expertise & Causality: We employ Electrospray Ionization (ESI) in positive ion mode as it is a soft ionization technique that typically preserves the molecular ion, minimizing initial fragmentation. The key objective is to find the mass of the protonated molecule, [M+H]⁺.

Expected Data for C₁₃H₈ClFO:

-

Monoisotopic Mass: 234.0248 g/mol

-

Key Feature: The presence of chlorine is diagnostically crucial. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for any chlorine-containing fragment. The molecular ion will appear as two peaks separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1 (for the M⁺ and M+2 peaks, respectively). This signature provides definitive evidence for the presence of a single chlorine atom.

Table 1: Predicted High-Resolution Mass Spectrometry Adducts for C₁₃H₈ClFO

| Adduct Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 235.0326 |

| [M+Na]⁺ | 257.0145 |

| [M]⁺ | 234.0248 |

Data represents the calculated mass for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O).

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrument: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Analysis: Infuse the sample solution directly into the source. Acquire data over a mass range of m/z 100-500.

-

Validation: Calibrate the instrument immediately prior to analysis using a known standard. The measured mass of the [M+H]⁺ ion should be within 5 ppm of the calculated theoretical mass. Observe the M⁺/M+2 isotopic pattern to confirm the presence of chlorine.

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[3] For (4-chlorophenyl)(3-fluorophenyl)methanone, the most prominent feature will be the carbonyl (C=O) group of the ketone.

Expertise & Causality: The conjugation of the carbonyl group with two aromatic rings is expected to lower its stretching frequency compared to a simple aliphatic ketone. The presence of electron-withdrawing halogens on the rings will slightly increase this frequency. Therefore, we anticipate a strong, sharp absorption band in the characteristic region for diaryl ketones.

Table 2: Key IR Absorption Bands for (4-Chlorophenyl)(3-fluorophenyl)methanone

| Functional Group | Expected Frequency (cm⁻¹) | Description |

|---|---|---|

| C=O (Ketone) | 1660 - 1680 | Strong, sharp absorption |

| C=C (Aromatic) | 1580 - 1600 | Medium to strong absorptions |

| C-Cl (Aryl Chloride) | 1080 - 1100 | Medium absorption |

| C-F (Aryl Fluoride) | 1200 - 1250 | Strong absorption |

| C-H (Aromatic) | 3000 - 3100 | Weak to medium absorptions |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-600 cm⁻¹.

-

Analysis: The instrument software automatically subtracts the background from the sample spectrum. Identify and label the major absorption peaks and compare them to established correlation tables.

Definitive Structure Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[4] For (4-chlorophenyl)(3-fluorophenyl)methanone, a combination of ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR will provide the definitive structural proof.

Expertise & Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice as it is a good solvent for many organic compounds and its residual proton signal (at ~7.26 ppm) does not typically interfere with the aromatic region of interest. Tetramethylsilane (TMS) is used as the internal standard (0 ppm) for both ¹H and ¹³C NMR, providing a universal reference point.[5][6]

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons of each type (integration).

-

4-Chlorophenyl Ring: This ring possesses a plane of symmetry. The protons ortho to the carbonyl (H-2', H-6') will be equivalent, as will the protons meta to the carbonyl (H-3', H-5'). This results in a classic AA'BB' system, which often appears as two distinct doublets. The electron-withdrawing nature of both the carbonyl and the chlorine atom will shift these protons downfield.

-

3-Fluorophenyl Ring: This ring is asymmetric. All four protons are chemically distinct and will show different signals. Furthermore, the fluorine atom (¹⁹F, spin I=½) will couple to the nearby protons, causing additional splitting.

-

H-2 will be coupled to H-4 and H-6.

-

H-4 will be coupled to H-2, H-5, and the fluorine at C-3.

-

H-5 will be coupled to H-4 and H-6.

-

H-6 will be coupled to H-2 and H-5.

-

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|

| H-3', H-5' | ~7.50 | d | JH-H ≈ 8.5 | 2H |

| H-2', H-6' | ~7.75 | d | JH-H ≈ 8.5 | 2H |

| H-5 | ~7.45 - 7.55 | m (ddd) | - | 1H |

| H-2 | ~7.60 - 7.70 | m (dt) | - | 1H |

| H-4 | ~7.40 - 7.50 | m (ddd) | - | 1H |

| H-6 | ~7.30 - 7.40 | m (td) | - | 1H |

Note: 'd' = doublet, 't' = triplet, 'm' = multiplet. Exact chemical shifts and coupling patterns for the 3-fluorophenyl ring require spectral analysis.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the lack of overall symmetry, all 13 carbon atoms in the molecule are expected to be chemically distinct and should produce 13 separate signals.

-

Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing around 194-196 ppm.

-

Carbons Bonded to Halogens (C-F, C-Cl): These carbons exhibit large chemical shifts and are influenced by coupling to fluorine. The C-F bond will result in a large one-bond coupling constant (¹JC-F), splitting the C-3 signal into a doublet. The C-Cl bond will also shift the C-4' signal downfield.

-

Other Aromatic Carbons: The remaining aromatic carbons will appear in the typical range of 120-140 ppm. Carbons ortho and para to the fluorine atom will also show smaller C-F coupling.

Integrated Analytical Workflow

The process of elucidation is not linear but iterative, where data from each technique informs the interpretation of the others.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a standard 5 mm NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard single-pulse spectrum.

-

Set the spectral width to cover a range from -1 to 10 ppm.

-

Ensure sufficient scans for a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled spectrum (e.g., using a zgpg pulse program).

-

Set the spectral width to cover a range from 0 to 220 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm. Integrate the ¹H signals and pick peaks for both spectra.

Conclusion: Synthesizing the Evidence

The structure of (4-Chlorophenyl)(3-fluorophenyl)methanone is confirmed through the convergence of evidence from multiple, independent analytical techniques.

-

Mass Spectrometry establishes the correct molecular formula (C₁₃H₈ClFO) and confirms the presence of one chlorine atom via the characteristic M⁺/M+2 isotopic pattern.

-

Infrared Spectroscopy confirms the presence of the key diaryl ketone functional group (C=O stretch at ~1670 cm⁻¹) and the aromatic C-F and C-Cl bonds.

-

NMR Spectroscopy provides the definitive proof of atomic arrangement. ¹H and ¹³C NMR data are fully consistent with the proposed structure, showing the correct number of signals, chemical shifts, and splitting patterns corresponding to a 4-substituted chlorophenyl ring and a 3-substituted fluorophenyl ring attached to a central carbonyl carbon.

This rigorous, multi-technique approach ensures the highest level of confidence in the assigned structure, providing a solid foundation for any subsequent scientific investigation or application of this compound.

References

-

Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]6]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]5]

-

Slideshare. (n.d.). Structure elucidation phyto .pptx. Retrieved from [Link]2]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]]

-

Toste, F. D., & Herzon, S. B. (2022). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. Accounts of Chemical Research, 55(5), 656–668. [Link]4]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Structure elucidation phyto .pptx [slideshare.net]

- 3. gcms.cz [gcms.cz]

- 4. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Characteristics of (4-Chlorophenyl)(3-fluorophenyl)methanone

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of (4-Chlorophenyl)(3-fluorophenyl)methanone (CAS No: 46698-36-6), a halogenated benzophenone derivative of significant interest to researchers in medicinal chemistry and materials science. This document collates available data on its molecular structure, physicochemical properties, and safety protocols. While experimental spectral and crystallographic data for this specific isomer are not widely available in public databases, this guide establishes a framework for its characterization by drawing parallels with related compounds and outlining standardized analytical methodologies.

Introduction: The Significance of Halogenated Benzophenones

Benzophenone and its derivatives are a cornerstone in organic synthesis, serving as pivotal building blocks for pharmaceuticals, agrochemicals, and advanced polymers. The introduction of halogen atoms onto the phenyl rings, as seen in (4-Chlorophenyl)(3-fluorophenyl)methanone, profoundly influences the molecule's electronic properties, steric hindrance, and lipophilicity. These modifications are instrumental in modulating biological activity and tuning material properties, making a thorough understanding of their physical characteristics essential for targeted drug design and materials engineering. This guide focuses specifically on the 3-fluoro, 4'-chloro substituted isomer, providing a centralized resource for scientists and developers.

Molecular Identity and Structure

(4-Chlorophenyl)(3-fluorophenyl)methanone, also known as 4-Chloro-3'-fluorobenzophenone, is a diaryl ketone featuring a chlorine atom on one phenyl ring and a fluorine atom on the other.

Chemical Structure

The structural formula of (4-Chlorophenyl)(3-fluorophenyl)methanone is presented below. The molecule consists of two phenyl rings linked by a central carbonyl group. One ring is substituted with a chlorine atom at the para-position (C4), and the other with a fluorine atom at the meta-position (C3).

Caption: 2D structure of (4-Chlorophenyl)(3-fluorophenyl)methanone.

Key Identifiers

For unambiguous identification, the following identifiers are crucial:

| Identifier | Value |

| IUPAC Name | (4-Chlorophenyl)(3-fluorophenyl)methanone |

| CAS Number | 46698-36-6 |

| Molecular Formula | C₁₃H₈ClFO |

| Molecular Weight | 234.65 g/mol |

| Synonyms | 4-Chloro-3'-fluorobenzophenone |

Physicochemical Properties

The physical state and solubility of a compound are fundamental parameters that dictate its handling, formulation, and application. While extensive experimental data for this specific isomer is limited, predicted values and data from analogous compounds provide valuable insights.

| Property | Value | Source |

| Boiling Point | 343.4 ± 27.0 °C (Predicted) | [1] |

| Density | 1.277 ± 0.06 g/cm³ (Predicted) | [1] |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in organic solvents. | [2] |

Note: The solubility of halogenated benzophenones is generally good in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone, while being poorly soluble in water.

Synthesis and Characterization Workflow

The synthesis and subsequent characterization of (4-Chlorophenyl)(3-fluorophenyl)methanone are critical for ensuring its purity and structural integrity.

Synthetic Approach: Friedel-Crafts Acylation

The most prevalent and industrially scalable method for the synthesis of diaryl ketones is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction involves the reaction of an acyl halide with an aromatic compound in the presence of a Lewis acid catalyst.

For the synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanone, two primary routes are feasible:

-

Route A: Acylation of fluorobenzene with 4-chlorobenzoyl chloride.

-

Route B: Acylation of chlorobenzene with 3-fluorobenzoyl chloride.

The choice of route may depend on the availability and cost of the starting materials and the regioselectivity of the reaction. Aluminum chloride (AlCl₃) is a commonly employed catalyst for this transformation.

Caption: General workflow for the synthesis and characterization of (4-Chlorophenyl)(3-fluorophenyl)methanone.

Recommended Analytical Protocols

To ensure the identity and purity of synthesized (4-Chlorophenyl)(3-fluorophenyl)methanone, a suite of spectroscopic techniques should be employed.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of multiplets in the aromatic region (typically δ 7.0-8.0 ppm) due to the coupling of protons with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon typically resonates in the δ 190-200 ppm region. Carbon-fluorine couplings will be observable for the carbons in the fluorinated ring.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal characteristic of the fluorine environment, with coupling to adjacent protons.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra.

-

Spectral Interpretation: Assign the observed signals to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and coupling constants.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

-

Key Expected Absorptions:

-

A strong absorption band around 1650-1670 cm⁻¹ corresponding to the C=O stretching of the diaryl ketone.

-

Bands in the 1400-1600 cm⁻¹ region due to C=C stretching in the aromatic rings.

-

C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹ .

-

C-Cl and C-F stretching vibrations will also be present in the fingerprint region.

-

Experimental Protocol for IR Analysis (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, with a suitable number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Data Analysis: Identify and assign the characteristic absorption bands.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ at m/z 234, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should result in a prominent [M+2]⁺ peak at m/z 236.

Experimental Protocol for MS Analysis (EI):

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Impact (EI) ionization, typically at 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Safety and Handling

As a halogenated organic compound, (4-Chlorophenyl)(3-fluorophenyl)methanone should be handled with appropriate care in a laboratory setting.

Hazard Identification

Based on the Safety Data Sheet (SDS) for the analogous compound 4-Chloro-3'-fluorobenzophenone from Matrix Scientific, the following hazards may be anticipated:

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

May cause irritation to the skin, eyes, and respiratory tract.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(4-Chlorophenyl)(3-fluorophenyl)methanone is a valuable compound for chemical synthesis with potential applications in drug discovery and materials science. While a complete experimental dataset for its physical properties is not yet publicly available, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from structurally related molecules. The outlined protocols for NMR, IR, and MS analysis provide a clear pathway for researchers to confirm the identity and purity of this compound in their own laboratories.

References

- Matrix Scientific. Safety Data Sheet for 4-Chloro-3'-fluorobenzophenone. (A representative SDS for a closely related compound, specific data for the target compound should be sourced when available).

Sources

Spectroscopic Profile of (4-Chlorophenyl)(3-fluorophenyl)methanone: A Technical Guide

Introduction

(4-Chlorophenyl)(3-fluorophenyl)methanone is a substituted benzophenone, a class of compounds with significant interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their chemical behavior and potential applications. Spectroscopic analysis provides a fundamental and non-destructive means to confirm the identity, purity, and structural features of synthesized compounds. This technical guide offers an in-depth overview of the key spectroscopic data for (4-Chlorophenyl)(3-fluorophenyl)methanone, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

The methodologies and expected spectral data presented herein are compiled from established analytical principles and comparative analysis of structurally related compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the characterization of (4-Chlorophenyl)(3-fluorophenyl)methanone and similar diaryl ketones.

Molecular Structure

The structural formula of (4-Chlorophenyl)(3-fluorophenyl)methanone is presented below. The molecule consists of a central carbonyl group connecting a 4-chlorophenyl ring and a 3-fluorophenyl ring. This substitution pattern gives rise to a unique spectroscopic fingerprint.

Figure 1: Chemical structure of (4-Chlorophenyl)(3-fluorophenyl)methanone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For (4-Chlorophenyl)(3-fluorophenyl)methanone, the aromatic protons on the two phenyl rings will exhibit distinct signals.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) are based on the analysis of similar substituted benzophenones and are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The spectrum is expected to show a series of multiplets in the aromatic region (7.0-8.0 ppm).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Tentative Assignment |

| ~ 7.80 - 7.70 | m | 2H | Aromatic H (ortho to C=O, 4-chlorophenyl ring) |

| ~ 7.65 - 7.55 | m | 1H | Aromatic H (ortho to C=O, 3-fluorophenyl ring) |

| ~ 7.50 - 7.40 | m | 3H | Aromatic H (meta to C=O, 4-chlorophenyl ring and H4/H6 of 3-fluorophenyl ring) |

| ~ 7.35 - 7.25 | m | 2H | Aromatic H (meta to F, 3-fluorophenyl ring) |

Note: The exact chemical shifts and coupling patterns can be influenced by the solvent used for analysis.

Experimental Protocol for ¹H NMR

A detailed protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

Figure 2: Workflow for ¹H NMR spectroscopic analysis.

The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and facilitate the interpretation of complex multiplets in the aromatic region.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The spectrum of (4-Chlorophenyl)(3-fluorophenyl)methanone will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms are listed below. The carbonyl carbon is expected to appear significantly downfield.

| Chemical Shift (δ, ppm) | Tentative Assignment |

| ~ 194 | C=O (Carbonyl) |

| ~ 163 (d, ¹JCF ≈ 245 Hz) | C-F (Carbon in 3-fluorophenyl ring) |

| ~ 139 | Quaternary C (ipso- to C=O, 4-chlorophenyl ring) |

| ~ 138 | Quaternary C (ipso- to C=O, 3-fluorophenyl ring) |

| ~ 132 | Aromatic CH (ortho to C=O, 4-chlorophenyl ring) |

| ~ 130 | Aromatic CH (meta to F, 3-fluorophenyl ring) |

| ~ 129 | Aromatic CH (meta to C=O, 4-chlorophenyl ring) |

| ~ 125 (d, ³JCF ≈ 8 Hz) | Aromatic CH (ortho to C=O, 3-fluorophenyl ring) |

| ~ 120 (d, ²JCF ≈ 21 Hz) | Aromatic CH (ortho to F, 3-fluorophenyl ring) |

| ~ 116 (d, ²JCF ≈ 22 Hz) | Aromatic CH (para to F, 3-fluorophenyl ring) |

| ~ 136 | Quaternary C (ipso- to Cl, 4-chlorophenyl ring) |

Note: The signals for carbons in the 3-fluorophenyl ring are expected to show splitting due to coupling with the fluorine atom (¹⁹F).

Experimental Protocol for ¹³C NMR

The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

The sample preparation is the same as for ¹H NMR. The acquisition typically requires a larger number of scans to achieve a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Data

The FT-IR spectrum of (4-Chlorophenyl)(3-fluorophenyl)methanone is expected to show characteristic absorption bands for the carbonyl group and the aromatic rings.

| Frequency (cm⁻¹) | Vibration | Intensity |

| ~ 1660 | C=O stretch (ketone) | Strong |

| ~ 1600, 1580, 1480 | C=C stretch (aromatic rings) | Medium to Strong |

| ~ 1290 | C-F stretch | Strong |

| ~ 1100 | C-Cl stretch | Medium |

| ~ 850-800 | C-H out-of-plane bend (para-substituted ring) | Strong |

| ~ 780-740 | C-H out-of-plane bend (meta-substituted ring) | Strong |

Experimental Protocol for FT-IR

A common and straightforward method for analyzing solid samples is the Attenuated Total Reflectance (ATR) technique.

Figure 3: Workflow for FT-IR analysis using the ATR technique.

The strong carbonyl stretch around 1660 cm⁻¹ is a key diagnostic peak for this class of compounds. The presence of bands corresponding to C-F and C-Cl stretches, along with the characteristic aromatic C=C and C-H vibrations, provides further confirmation of the structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum Data

For (4-Chlorophenyl)(3-fluorophenyl)methanone (C₁₃H₈ClFO), the expected monoisotopic mass is approximately 234.02 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 234. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), an M+2 peak at m/z 236 with about one-third the intensity of the M⁺ peak is expected.

Key Expected Fragments:

-

m/z 139: [C₇H₄ClO]⁺ - Benzoyl cation from the 4-chlorophenyl side.

-

m/z 123: [C₇H₄FO]⁺ - Benzoyl cation from the 3-fluorophenyl side.

-

m/z 111: [C₆H₄Cl]⁺ - 4-Chlorophenyl cation.

-

m/z 95: [C₆H₄F]⁺ - 3-Fluorophenyl cation.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and thermally stable compounds like substituted benzophenones.

A typical GC-MS protocol would involve dissolving the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and injecting it into the GC system. The compound would then be separated from any impurities on a capillary column (e.g., a nonpolar HP-5MS column) before entering the mass spectrometer for ionization and detection.

Conclusion

The comprehensive spectroscopic analysis of (4-Chlorophenyl)(3-fluorophenyl)methanone through ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust framework for its structural confirmation and purity assessment. The predicted data and outlined experimental protocols in this guide offer a solid foundation for researchers to verify their synthetic products and to further investigate the properties and applications of this and related compounds. Adherence to rigorous experimental procedures and careful interpretation of the spectral data are essential for ensuring the scientific integrity of the research.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 139041, 400 MHz NMR Spectrum" PubChem, [Link]. Accessed 21 January 2026.

Sources

(4-Chlorophenyl)(3-fluorophenyl)methanone: A Versatile Scaffold in Modern Organic Synthesis

<

Abstract

(4-Chlorophenyl)(3-fluorophenyl)methanone, a diaryl ketone, has emerged as a crucial building block in the landscape of organic synthesis. Its unique electronic and steric properties, arising from the distinct halogen substitutions on its two aromatic rings, render it a versatile precursor for a wide array of complex organic molecules. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a particular focus on its utility in the development of pharmacologically active agents and advanced materials. Detailed experimental protocols, mechanistic insights, and comprehensive referencing are provided to support researchers, scientists, and drug development professionals in leveraging the full potential of this valuable synthetic intermediate.

Introduction: The Strategic Importance of Diaryl Ketones

Diaryl ketones are a privileged structural motif found in numerous natural products, pharmaceuticals, agrochemicals, and functional organic materials.[1] Their inherent chemical stability, coupled with the reactivity of the central carbonyl group, makes them ideal starting points for the construction of intricate molecular architectures.[2][3] (4-Chlorophenyl)(3-fluorophenyl)methanone stands out within this class due to the orthogonal reactivity imparted by the chloro and fluoro substituents, allowing for selective transformations and the introduction of diverse functionalities.

The electron-withdrawing nature of the halogen atoms activates the carbonyl carbon towards nucleophilic attack, while also influencing the reactivity of the aromatic rings in electrophilic substitution reactions. This guide will delve into the practical aspects of utilizing these properties in synthetic design.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈ClFO | [4] |

| Molecular Weight | 234.65 g/mol | [4] |

| CAS Number | 46698-36-6 | [4] |

| Appearance | Solid | [5] |

| Storage | 2-8°C, Sealed in dry conditions | [4] |

Synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanone

The most common and industrially scalable method for the synthesis of diaryl ketones is the Friedel-Crafts acylation.[1][8] This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[9][10]

Retrosynthetic Analysis and Workflow

The synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanone can be envisioned through the disconnection of the carbon-carbon bond between the carbonyl group and one of the aromatic rings. This leads to two possible Friedel-Crafts acylation routes:

-

Route A: Acylation of chlorobenzene with 3-fluorobenzoyl chloride.

-

Route B: Acylation of fluorobenzene with 4-chlorobenzoyl chloride.

The choice between these routes is often dictated by the availability and cost of the starting materials, as well as the directing effects of the substituents on the aromatic rings.

Caption: Retrosynthetic analysis for the synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanone.

Experimental Protocol: Friedel-Crafts Acylation (General Procedure)

This protocol provides a general framework for the synthesis. Optimization of reaction conditions may be necessary.

Materials:

-

Aromatic Substrate (Chlorobenzene or Fluorobenzene)

-

Acyl Chloride (3-Fluorobenzoyl Chloride or 4-Chlorobenzoyl Chloride)

-

Lewis Acid Catalyst (e.g., Aluminum Chloride, AlCl₃)

-

Anhydrous Solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

-

Hydrochloric Acid (aq.)

-

Sodium Bicarbonate Solution (aq.)

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Organic Solvent for Extraction (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add the aromatic substrate and the anhydrous solvent.

-

Cool the mixture to 0°C in an ice bath.

-

Carefully add the Lewis acid catalyst (e.g., AlCl₃) in portions.

-

Add the acyl chloride dropwise from the dropping funnel to the stirred suspension over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Lewis acids like AlCl₃ are highly moisture-sensitive and will be deactivated by water.

-

Low Temperature Addition: The Friedel-Crafts acylation is an exothermic reaction. Adding the reagents at low temperature helps to control the reaction rate and prevent side reactions.

-

Acidic Workup: The acidic workup is necessary to decompose the aluminum chloride complex formed with the product ketone and to remove any unreacted catalyst.

-

Bicarbonate Wash: The sodium bicarbonate wash neutralizes any remaining acid in the organic layer.

(4-Chlorophenyl)(3-fluorophenyl)methanone as a Synthetic Building Block

The true value of (4-Chlorophenyl)(3-fluorophenyl)methanone lies in its versatility as a precursor to more complex molecules. The carbonyl group is a hub for a variety of transformations, including reduction, nucleophilic addition, and olefination reactions.

Reduction to Chiral Diaryl Methanols

The reduction of diaryl ketones to their corresponding diaryl methanols is a fundamental transformation. Chiral diaryl methanols are particularly important intermediates in the synthesis of numerous pharmaceuticals.[11] While traditional chemical reducing agents can accomplish this, enzymatic reductions offer superior enantioselectivity.[11]

Protocol: Enantioselective Reduction using a Ketoreductase (KRED)

This protocol is based on general procedures for enzymatic ketone reductions.[11]

Materials:

-

(4-Chlorophenyl)(3-fluorophenyl)methanone

-

Ketoreductase (KRED) enzyme

-

NADPH or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic co-solvent (e.g., isopropanol)

-

Ethyl acetate

Procedure:

-

In a temperature-controlled vessel, dissolve the (4-Chlorophenyl)(3-fluorophenyl)methanone in a minimal amount of a water-miscible organic co-solvent.

-

Add this solution to the buffer containing the KRED enzyme and the NADPH cofactor (or the regeneration system).

-

Stir the reaction mixture at a controlled temperature (typically 25-30°C) and monitor the progress by HPLC or GC.

-

Upon completion, extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the chiral alcohol by column chromatography.

Expertise & Experience: The choice of KRED enzyme is critical for achieving high enantioselectivity. Screening a panel of different KREDs is often necessary to identify the optimal catalyst for a specific substrate. The use of a cofactor regeneration system is essential for making the process economically viable on a larger scale.

Caption: Workflow for the enantioselective reduction of (4-Chlorophenyl)(3-fluorophenyl)methanone.

Grignard Reactions for Tertiary Alcohol Synthesis

Grignard reagents are powerful carbon-based nucleophiles that readily add to the electrophilic carbonyl carbon of ketones to form tertiary alcohols.[12][13][14] This reaction provides a straightforward method for introducing a new carbon-carbon bond.[15]

Protocol: Grignard Addition to a Diaryl Ketone

Materials:

-

(4-Chlorophenyl)(3-fluorophenyl)methanone

-

Grignard Reagent (e.g., Methylmagnesium Bromide, Phenylmagnesium Bromide)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride Solution (aq.)

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve (4-Chlorophenyl)(3-fluorophenyl)methanone in anhydrous diethyl ether or THF in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add the Grignard reagent dropwise via a syringe or dropping funnel, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting tertiary alcohol by column chromatography or recrystallization.

Trustworthiness: The absolute requirement for anhydrous conditions cannot be overstated. Grignard reagents are strong bases and will be quenched by even trace amounts of water.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a highly reliable method for converting ketones into alkenes.[16][17] It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent).[18][19] This reaction is particularly valuable because the position of the newly formed double bond is unambiguously determined.[19]

Protocol: Wittig Olefination

Materials:

-

(4-Chlorophenyl)(3-fluorophenyl)methanone

-

Phosphonium Salt (e.g., Methyltriphenylphosphonium Bromide)

-

Strong Base (e.g., n-Butyllithium, Sodium Hydride)

-

Anhydrous Solvent (e.g., THF, Diethyl Ether)

-

Saturated Sodium Bicarbonate Solution (aq.)

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, suspend the phosphonium salt in the anhydrous solvent.

-

Cool the suspension to 0°C and add the strong base dropwise to generate the ylide (a color change is often observed).

-

Stir the ylide solution at room temperature for a period to ensure complete formation.

-

Cool the ylide solution back to 0°C and add a solution of (4-Chlorophenyl)(3-fluorophenyl)methanone in the anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alkene by column chromatography. The triphenylphosphine oxide byproduct can often be removed by crystallization.

Authoritative Grounding: The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the ylide. Unstabilized ylides typically favor the Z-alkene, while stabilized ylides yield the E-alkene.[16]

Applications in Drug Discovery and Medicinal Chemistry

The diaryl ketone framework is a common feature in many biologically active molecules.[20][21] Consequently, (4-Chlorophenyl)(3-fluorophenyl)methanone serves as a valuable starting material for the synthesis of novel therapeutic agents. For instance, derivatives of this scaffold have been investigated for their potential as inhibitors of various enzymes and receptors. The synthesis of novel (4-chlorophenyl) ((1R, 3r, 5S)-3-(phenyl amino)-8- aza-bicyclo [3.2. 1] octan-8-yl) methanone derivatives has been reported, with some compounds showing promising antibacterial activity.[5]

Conclusion

(4-Chlorophenyl)(3-fluorophenyl)methanone is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the rich chemistry of its central carbonyl group provide access to a diverse range of more complex molecular structures. The ability to transform this ketone into chiral alcohols, tertiary alcohols, and alkenes with a high degree of control makes it an indispensable tool for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this important synthetic intermediate in their research endeavors.

References

- Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions.

-

Zhang, H., Jin, H., Ji, L., Tao, K., Liu, W., Zhao, H., & Hou, T. (2011). Design, synthesis, and bioactivities screening of a diaryl ketone-inspired pesticide molecular library as derived from natural products. Chemical biology & drug design, 78(1), 94–100. [Link]

-

Cp2 TiCl 2-Catalyzed Reaction of Grignard Reagents with Diaryl Ketones, Formation of Pinacolic Coupling from Diaryl Ketones. Taylor & Francis Online. [Link]

-

Kurosawa, M. B., Kato, K., Muto, K., & Yamaguchi, J. (2022). Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones. Chemical science, 13(34), 10076–10084. [Link]

-

Some bioactive molcolues containing diaryl ketone structure. ResearchGate. [Link]

-

Diaryl Ketones as Photoactivators. ResearchGate. [Link]

-

Kurosawa, M. B., Kato, K., Muto, K., & Yamaguchi, J. (2022). Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones. Chemical Science, 13(34), 10076-10084. [Link]

-

Previous synthesis of BCP ketones, examples of bioactive diaryl... ResearchGate. [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

(A) Examples of bioactive diaryl ketones. (B) Representative BCP derivatives. ResearchGate. [Link]

-

Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation. Organic Letters. [Link]

-

PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. Der Pharma Chemica. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

-

20.4. The Wittig reaction. Organic Chemistry II - Lumen Learning. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

Wittig Reaction - Common Conditions. organic-reaction.com. [Link]

-

The Grignard Reaction Mechanism. Chemistry Steps. [Link]

-

The Wittig Reaction. Chemistry LibreTexts. [Link]

-

(4-chlorophenyl)(3-fluorophenyl)methanamine (C13H11ClFN). PubChemLite. [Link]

-

friedel-crafts acylation of benzene. Chemguide. [Link]

-

Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Methanone, (4-chlorophenyl)phenyl-. NIST WebBook. [Link]

-

Methanone, (4-chlorophenyl)phenyl-. NIST WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and bioactivities screening of a diaryl ketone-inspired pesticide molecular library as derived from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 46698-36-6|(4-Chlorophenyl)(3-fluorophenyl)methanone|BLD Pharm [bldpharm.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Methanone, (4-chlorophenyl)phenyl- [webbook.nist.gov]

- 7. Methanone, (4-chlorophenyl)phenyl- [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Grignard Reaction [organic-chemistry.org]

- 15. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. Wittig reaction - Wikipedia [en.wikipedia.org]

- 17. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 18. Wittig Reaction [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Pharmacological Potential of (4-Chlorophenyl)(3-fluorophenyl)methanone Derivatives: A Technical Guide for Drug Discovery

Executive Summary

The benzophenone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities.[1][2][3] This technical guide delves into the prospective pharmacological landscape of a specific subclass: (4-Chlorophenyl)(3-fluorophenyl)methanone derivatives. While direct literature on this precise molecular framework is nascent, this document synthesizes data from structurally analogous halogenated benzophenones to forecast their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. By examining established structure-activity relationships (SAR), this guide offers a predictive blueprint for researchers, scientists, and drug development professionals, aiming to catalyze further investigation into this promising chemical space. We will explore the synthetic rationale, plausible mechanisms of action, and robust experimental protocols to validate these potential therapeutic applications.

Introduction: The Benzophenone Core and the Influence of Halogenation

Benzophenones, characterized by a diarylmethanone core, are prevalent in both natural products and synthetic pharmaceuticals.[1][2] Their versatile structure allows for extensive functionalization, leading to a wide array of pharmacological properties. The introduction of halogen atoms, such as chlorine and fluorine, into the phenyl rings is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. Halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through various interactions, including hydrogen bonding and halogen bonding.

The subject of this guide, (4-Chlorophenyl)(3-fluorophenyl)methanone, incorporates a chlorine atom at the para-position of one phenyl ring and a fluorine atom at the meta-position of the other. This specific substitution pattern is anticipated to confer a unique electronic and steric profile, influencing its interaction with biological macromolecules and thus its potential therapeutic activities.

Synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanone Derivatives

The primary synthetic route to (4-Chlorophenyl)(3-fluorophenyl)methanone and its derivatives is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction provides a straightforward and efficient method for coupling the substituted acyl chloride with the corresponding aromatic ring.

General Synthesis Workflow

The synthesis typically proceeds as follows:

-

Preparation of the Acyl Chloride: 4-chlorobenzoyl chloride or 3-fluorobenzoyl chloride is used as the acylating agent.

-

Friedel-Crafts Acylation: The chosen acyl chloride is reacted with fluorobenzene or chlorobenzene, respectively, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction is typically carried out in an inert solvent like dichloromethane.[2]

-

Work-up and Purification: The reaction mixture is quenched with a dilute acid, followed by extraction and purification, usually by column chromatography, to yield the desired (4-Chlorophenyl)(3-fluorophenyl)methanone.

Further derivatization can be achieved by modifying the starting materials or by subsequent reactions on the benzophenone core.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research on halogenated benzophenones, derivatives of (4-Chlorophenyl)(3-fluorophenyl)methanone are predicted to exhibit a range of biological activities.

Antimicrobial Activity

Postulated Mechanism: The antimicrobial action of benzophenone derivatives is often attributed to their ability to disrupt bacterial cell membranes, leading to depolarization and subsequent cell death.[1] The lipophilic nature of the halogenated phenyl rings can facilitate the compound's insertion into the lipid bilayer of the bacterial membrane.

Structure-Activity Relationship Insights: The presence of halogen atoms can enhance antimicrobial potency. Studies on other halogenated flavonoids have shown that the electronegativity of the halogen atom in the aromatic ring can increase the inhibitory activity against pathogenic bacteria.[4]

Experimental Validation:

-

Antimicrobial Susceptibility Testing: The antimicrobial activity can be quantitatively assessed using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of Gram-positive and Gram-negative bacteria. The disk diffusion method can be used for initial screening.[5][6][7]

| Representative Halogenated Compound | Organism | MIC (µg/mL) | Reference |

| Dichlorophen-functionalized Gold Nanoparticles | Carbapenem-Resistant Enterobacteriaceae | 4 - 16 | [8] |

| Polyoxygenated Chalcone (related structure) | Pseudomonas syringae | 2.5 | [5] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Various Bacteria | 8 - 32 (IC50) | [9] |

Disclaimer: The MIC and IC50 values presented in this table are for structurally related or halogenated compounds and are not experimental values for (4-Chlorophenyl)(3-fluorophenyl)methanone derivatives.

Anticancer Activity

Postulated Mechanisms:

-

Tubulin Polymerization Inhibition: Several benzophenone derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division.[10][11] This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[11][12] The (4-Chlorophenyl)(3-fluorophenyl)methanone scaffold may interact with the colchicine-binding site on β-tubulin.

-

Induction of Apoptosis: Halogenated benzophenones may induce apoptosis through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[12] Some studies on related chlorinated compounds suggest a role for p53 activation in cell cycle arrest.[13]

-

Anti-angiogenesis: Some benzophenone analogs have demonstrated the ability to down-regulate the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[12]

Structure-Activity Relationship Insights: The introduction of chloro and fluoro groups into the benzophenone ring has been shown to enhance anticancer potency.[12] The number and position of these halogen substituents can significantly influence the cytotoxic activity.[12]

Experimental Validation:

-

Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to assess the cytotoxic effects of the compounds on various cancer cell lines.[14]

-

Cell Cycle Analysis: Flow cytometry can be used to determine the effect of the compounds on the cell cycle distribution of cancer cells.[1]

-

Tubulin Polymerization Assay: In vitro assays using purified tubulin can directly measure the inhibitory effect of the compounds on microtubule formation.[10]

| Representative Benzophenone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 3c (a benzophenone) | SMMC-7721 (Hepatocarcinoma) | 0.111 | [2] |

| Compound 10a (a benzophenone) | A549 (Lung Carcinoma) | 0.029-0.062 | [11] |

| 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside | MCF-7 (Breast Cancer) | Lower than Ketoprofen | [1] |

Disclaimer: The IC₅₀ values presented in this table are for various benzophenone derivatives and are not experimental values for (4-Chlorophenyl)(3-fluorophenyl)methanone derivatives.

Anti-inflammatory Activity

Postulated Mechanisms:

-

COX/LOX Inhibition: Benzophenone derivatives can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key enzymes in the inflammatory cascade responsible for the production of prostaglandins and leukotrienes.[1][15] Some derivatives show selectivity for COX-2 over COX-1, which could translate to a better gastrointestinal safety profile.[1]

-

Inhibition of Pro-inflammatory Cytokines: These compounds may also exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[16] This can occur through the inhibition of signaling pathways like the NF-κB pathway.[17][18]

Structure-Activity Relationship Insights: The presence of a chloro moiety at the meta or para position of the benzophenone scaffold has been associated with effective anti-inflammatory activity.[1]

Experimental Validation:

-

In Vivo Models: The carrageenan-induced paw edema model in rats is a widely used acute inflammation model to assess the anti-inflammatory potential of new compounds.[1] The croton oil-induced ear edema assay in mice is another common model.[2]

-

Enzyme Inhibition Assays: In vitro assays can be used to determine the inhibitory activity of the compounds against purified COX-1, COX-2, and 5-LOX enzymes.[15]

-

Cytokine Production Assays: The effect of the compounds on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages can be measured using ELISA.[16]

| Representative Benzophenone Derivative | Assay | Result (IC₅₀ / Inhibition) | Reference |

| N-cyclopropylbenzamide-benzophenone hybrid | p38α MAPK Inhibition | IC₅₀ = 0.027 µM | [16] |

| Dimeric benzophenones | NO production in RAW 264.7 cells | IC₅₀ = 8.8 - 18.1 µM | [19] |

| Fluorinated benzophenone derivative | BACE1 Inhibition | IC₅₀ = 2.32 µM | [16] |

Disclaimer: The IC₅₀ values presented in this table are for various benzophenone derivatives and are not experimental values for (4-Chlorophenyl)(3-fluorophenyl)methanone derivatives.

Anticonvulsant Activity

Postulated Mechanisms: The anticonvulsant activity of diaryl compounds can be mediated through the modulation of neurotransmitter systems.

-

GABAergic System Enhancement: The compounds may enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[20] This could be achieved by acting on GABA receptors or by inhibiting GABA reuptake.

-

Glutamatergic System Inhibition: Conversely, they may inhibit the excitatory effects of glutamate, the primary excitatory neurotransmitter.[20]

Structure-Activity Relationship Insights: For some classes of anticonvulsants, the presence and position of halogen substituents on the aromatic rings are crucial for activity. For instance, in a series of halogenated cinnamic acid derivatives, substitution at the 4-position of the benzene ring was found to be beneficial for antiepileptic activity.[9]

Experimental Validation:

-

Maximal Electroshock (MES) Seizure Test: This is a widely used animal model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.[9][21]

-

Pentylenetetrazole (PTZ)-Induced Seizure Test: This model is used to identify compounds that can protect against myoclonic and absence seizures.[9][21]

-

Rotarod Test: This test is used to assess the potential neurotoxicity of the compounds by measuring their effect on motor coordination.[9]

| Representative Diaryl Compound | Animal Model | ED₅₀ (mg/kg) | Reference |

| Halogenated Cinnamic Acid Derivative (Compound 3) | MES Test (Mice) | 47.36 | [9] |

| Phenobarbital | MES Test (Mice) | 16.3 | [21] |

| Sodium Valproate | PTZ Test (Mice) | 159.7 | [21] |

Disclaimer: The ED₅₀ values presented in this table are for other diaryl compounds and standard anticonvulsant drugs and are not experimental values for (4-Chlorophenyl)(3-fluorophenyl)methanone derivatives.

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Cytotoxicity: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-